molecular formula C16H30O4 B1196417 Hexadecanedioic acid CAS No. 505-54-4

Hexadecanedioic acid

Cat. No.: B1196417
CAS No.: 505-54-4
M. Wt: 286.41 g/mol
InChI Key: QQHJDPROMQRDLA-UHFFFAOYSA-N
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Description

. It is a long-chain fatty acid with two carboxyl groups at each end of a sixteen-carbon aliphatic chain. This compound is found in the roots of the Mediterranean perennial plant Thapsia .

Chemical Reactions Analysis

Types of Reactions: Hexadecanedioic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to produce shorter-chain dicarboxylic acids.

    Reduction: The carboxyl groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.

    Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.

    Amidation: Reaction with amines to form amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Esterification: Alcohols, sulfuric acid or hydrochloric acid as catalysts.

    Amidation: Amines, dicyclohexylcarbodiimide (DCC) as a coupling agent.

Major Products Formed:

    Oxidation: Shorter-chain dicarboxylic acids.

    Reduction: Hexadecanediol.

    Esterification: this compound esters.

    Amidation: this compound amides.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antidiabetic Agents
Hexadecanedioic acid serves as an important active pharmaceutical ingredient in the production of long-acting insulin analogs, such as insulin degludec. It acts as a lipophilic substituent that modifies cell communication pathways involved in glucose-dependent insulin production, facilitating continuous insulin release . Additionally, it is involved in the synthesis of GLP-1 derivatives, which are crucial for diabetes management.

1.2 Anticancer Research
Research has indicated that this compound exhibits potential anticancer properties. Studies have explored its esters' effectiveness compared to established anticancer agents like 4'-demethyl-4-deoxypodophyllotoxin . Furthermore, it has been linked to the suppression of B-Raf(V600E) cancer through MAPK hyperactivation .

1.3 Blood Pressure Regulation
Recent studies have identified hexadecanedioate (the anion form) as having a causal role in blood pressure regulation. In vivo experiments demonstrated that increased levels of hexadecanedioate correlate with elevated blood pressure in rat models, suggesting potential implications for hypertension treatment .

Biochemical Applications

2.1 Metabolic Biomarker
this compound is utilized as a metabolic biomarker for assessing drug toxicities in the human liver. It is involved in transporter-mediated drug-drug interactions, providing insights into metabolic pathways and potential adverse effects of pharmaceuticals .

2.2 Antimicrobial Properties
The compound has shown bactericidal activity against certain pathogens, indicating its potential use in developing antimicrobial agents . Its mechanism involves disrupting bacterial membranes, which could be harnessed for therapeutic applications.

Industrial Applications

3.1 Chemical Manufacturing
this compound is used as an intermediate in the synthesis of various specialty chemicals. It serves as a starting compound for producing musk-based fragrances and flavoring agents in the cosmetics and food industries .

3.2 Polymer Production
In polymer chemistry, this compound is employed to create polyesters and polyamides, contributing to the development of biodegradable plastics and other sustainable materials.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antidiabetic Agents This compound enhances insulin analog stability and release mechanisms.
Anticancer Research Exhibits antitumor activity; potential for use in cancer therapies targeting specific pathways.
Blood Pressure Regulation Causal relationship established between hexadecanedioate levels and blood pressure elevation in rats.
Metabolic Biomarker Acts as a marker for liver toxicity, aiding in understanding drug interactions and effects.
Antimicrobial Properties Demonstrated bactericidal effects against specific pathogens; potential for new antimicrobial agents.

Mechanism of Action

Comparison with Similar Compounds

Hexadecanedioic acid can be compared with other long-chain dicarboxylic acids, such as:

  • Dodecanedioic acid (C₁₂H₂₂O₄)
  • Tetradecanedioic acid (C₁₄H₂₆O₄)
  • Octadecanedioic acid (C₁₈H₃₄O₄)

Uniqueness: this compound is unique due to its specific chain length and the presence of two carboxyl groups, which confer distinct chemical properties and biological activities .

Biological Activity

Hexadecanedioic acid (HDA), also known as thapsic acid, is a long-chain dicarboxylic acid with significant biological activities. This article explores its various biological effects, including antitumor, antimicrobial, and potential roles in metabolic regulation, supported by diverse research findings and case studies.

  • Chemical Formula : C16H30O4
  • Molecular Weight : 286.42 g/mol
  • Solubility : Practically insoluble in water, but soluble in organic solvents.

Antitumor Activity

This compound has shown promising antitumor properties in various studies. Notably, it has been reported to induce apoptosis in cancer cells:

  • Study Findings : An extract enriched with hexadecanoic acid from Halymenia durvillei was shown to promote apoptosis and autophagy in human triple-negative breast cancer cells (MDA-MB-231) at concentrations as low as 50 μg/mL . This suggests its potential as an anticancer agent, particularly for aggressive cancer types that lack effective treatment options.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens:

  • Inhibition of Bacteria : A study evaluated the effectiveness of hexadecanoic acid extracts against Xanthomonas campestris, revealing significant inhibition zones at concentrations of 10%, 20%, and 40% . The average diameters of inhibition zones were measured as follows:
ConcentrationAverage Diameter (mm) - 24 hoursAverage Diameter (mm) - 48 hours
40%48.2247.87
20%43.3543.15
10%32.3732.04
Control (+)37.434.3
Control (-)00

This study indicates that this compound can disrupt microbial cell membranes, leading to cell lysis and death.

Metabolic Effects

This compound has been implicated in metabolic regulation, particularly concerning blood pressure:

  • Blood Pressure Regulation : In animal studies, hexadecanedioate was associated with increased blood pressure in Wistar–Kyoto rats . The findings indicated a causal relationship between hexadecanedioate levels and systolic/diastolic blood pressure, suggesting a novel pathway for hypertension management.

Case Studies and Experimental Data

  • Antiplasmodial Activity : In silico and in vivo studies have identified hexadecanoic acid as a potential candidate for malaria treatment, demonstrating significant chemosuppression in mice at various dosages . The results indicated:
    • Chemosuppression Rates :
      • 100 mg/kg: 89.74%
      • 50 mg/kg: 83.80%
      • 10 mg/kg: 71.58%
        This highlights its potential for further development in malaria therapeutics.
  • Anti-inflammatory Properties : Hexadecanoic acid has been shown to inhibit phospholipase A2 competitively, suggesting anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing hexadecanedioic acid, and how do their yields and purity compare?

this compound (HDA) can be synthesized via enzymatic oxidation of n-alkanes using cytochrome P450 52A3, which catalyzes the conversion of hexadecane to α,ω-dioic acids. This method produces HDA with high specificity, as verified by GC-EIMS (retention time: 17.2 min; characteristic fragments: m/z 283, 241, 98) . Alternative chemical synthesis routes, such as oxidation of long-chain alkanes with nitric acid or ozone, are less selective and require stringent purification steps to remove byproducts like monocarboxylic acids. Purity levels exceeding 97% are achievable with chromatographic techniques .

Q. How is this compound characterized in terms of structural and physicochemical properties?

Key characterization methods include:

  • FTIR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~2500–3500 cm⁻¹ (O-H stretching) confirm carboxylic acid groups .
  • NMR : 1^1H NMR shows signals for methylene protons adjacent to carboxyl groups (δ ~2.3 ppm) and terminal CH2_2 groups (δ ~1.2–1.6 ppm) .
  • Melting Point : 126–128°C (purity-dependent) .
  • Solubility : Limited in water (<0.1 g/L at 25°C), soluble in polar organic solvents (e.g., DMSO, ethanol) .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

GC-EIMS is preferred for its sensitivity in detecting HDA as dimethyl esters (m/z 283, 241). For complex biological samples (e.g., plasma), solid-phase extraction (SPE) coupled with LC-MS/MS improves recovery rates (>85%) and reduces matrix interference. Calibration curves should span 0.1–100 µM, with LOD/LOQ values validated using NIST-certified standards .

Advanced Research Questions

Q. How does this compound interact with fatty acid-binding protein 1 (Fabp1) in metabolic pathways, and what are the implications for gastric ulcer studies?

HDA is a substrate for Fabp1, which regulates fatty acid transport and metabolism. In murine models, Fabp1 knockdown reduces HDA levels by ~40%, leading to mitochondrial dysfunction and increased inflammatory markers (e.g., TNF-α, IL-6). This suggests HDA’s role in maintaining mucosal integrity via Fabp1-mediated lipid homeostasis. Researchers should monitor Fabp1 expression (RT-PCR/Western blot) alongside HDA concentrations in gastric tissue to validate this pathway .

Q. What experimental design considerations are critical when studying enzymatic catalysis of HDA production?

  • Substrate Specificity : Cytochrome P450 52A3 preferentially oxidizes C16–C18 alkanes. Competitive displacement assays (e.g., spectral titration with hexadecane) confirm enzyme-substrate binding affinity (Kd_d ~5 µM) .
  • Reaction Optimization : pH 7.4 and NADPH cofactor supplementation enhance catalytic efficiency. GC-EIMS must verify product identity to avoid misassignment of ω-hydroxy intermediates.
  • Data Contradictions : Discrepancies in yield (e.g., 60–80%) may arise from oxygen availability or enzyme denaturation. Replicate experiments under controlled O2_2 tension are advised .

Q. How can researchers address variability in HDA’s bioactivity data across in vitro and in vivo models?

Variability often stems from:

  • Dose-Dependent Effects : HDA exhibits anti-inflammatory activity at 50–100 µM but promotes oxidative stress above 200 µM. Dose-response curves should include 5–6 concentrations .
  • Species Differences : Rodent Fabp1 shares 85% homology with humans, but metabolic rates differ. Cross-species comparisons require normalization to body surface area .
  • Statistical Rigor : Multivariate analysis (PCA/PLS-DA) identifies confounding variables (e.g., diet, microbiome). Reporting effect sizes (Cohen’s d) enhances reproducibility .

Q. Methodological Challenges and Solutions

Q. What are the limitations of current purification techniques for HDA, and how can they be mitigated?

Crystallization from ethanol/water mixtures often yields impurities (e.g., monocarboxylic acids). Recrystallization at 4°C improves purity to >99%, but scalability is limited. Preparative HPLC with C18 columns (mobile phase: acetonitrile/0.1% TFA) offers higher throughput, though cost-effective alternatives like membrane filtration are being explored .

Q. How should researchers validate HDA’s stability under experimental storage conditions?

  • Short-Term Stability : HDA in DMSO remains stable for 48 hours at 4°C (degradation <5%).
  • Long-Term Storage : Lyophilized HDA stored at -80°C retains integrity for 12 months. Periodic LC-MS checks (every 3 months) are recommended .

Q. Emerging Research Directions

Q. What role does HDA play in polyamide synthesis, and how can its polymerization kinetics be optimized?

HDA is a precursor for polyamide 66, where it reacts with hexamethylenediamine. Stoichiometric imbalances (>1% deviation) cause reduced molecular weight. Real-time FTIR monitoring of carboxyl/amine group consumption enables precise endpoint determination. Activation energy (Ea_a) for polymerization is ~75 kJ/mol, requiring temperature control at 220–240°C .

Q. Are there bio-based alternatives to petrochemical-derived HDA, and what are their feasibility challenges?

Microbial production via Candida tropicalis achieves HDA titers of 20 g/L using glucose feedstocks. However, downstream processing costs remain high (~$150/kg). Metabolic engineering to block β-oxidation pathways could improve yields .

Properties

IUPAC Name

hexadecanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H30O4/c17-15(18)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(19)20/h1-14H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QQHJDPROMQRDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCC(=O)O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H30O4
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DSSTOX Substance ID

DTXSID2060129
Record name Hexadecanedioic acid
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Molecular Weight

286.41 g/mol
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Physical Description

Solid
Record name Hexadecanedioic acid
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CAS No.

505-54-4
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Melting Point

120 - 123 °C
Record name Hexadecanedioic acid
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Retrosynthesis Analysis

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